molecular formula C16H21BrN4O B7010002 N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine

Cat. No.: B7010002
M. Wt: 365.27 g/mol
InChI Key: IGOACTPCRKFRJN-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine is a complex organic compound that features a brominated aromatic ring, a triazole moiety, and an oxolane ring

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O/c1-12-4-5-13(15(17)7-12)8-21(9-14-3-2-6-22-14)10-16-18-11-19-20-16/h4-5,7,11,14H,2-3,6,8-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOACTPCRKFRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(CC2CCCO2)CC3=NC=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine typically involves multiple steps:

    Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination using bromine in the presence of a catalyst to form 2-bromo-4-methylbenzyl bromide.

    Formation of Triazole Moiety: The brominated intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydride to form the triazole-substituted intermediate.

    Oxolane Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Dehalogenated products.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antifungal or antibacterial agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole moiety is known to interact with metal ions, which can inhibit enzyme activity. The brominated aromatic ring may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chloro-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine
  • **N-[(2-fluoro-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine

Uniqueness

N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)-N-(1H-1,2,4-triazol-5-ylmethyl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the oxolane ring and triazole moiety also provides a versatile scaffold for further functionalization and application in various fields.

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